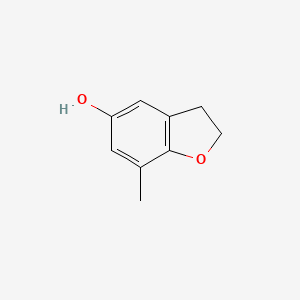

7-Methyl-2,3-dihydrobenzofuran-5-ol

説明

7-Methyl-2,3-dihydrobenzofuran-5-ol is a dihydrobenzofuran derivative characterized by a fused benzene-furan ring system with a hydroxyl group at the 5th position and a methyl group at the 7th position. The dihydro component (saturation at the 2,3-positions) imparts increased stability compared to fully aromatic benzofurans, while the hydroxyl and methyl substituents modulate its electronic, solubility, and biological properties.

特性

分子式 |

C9H10O2 |

|---|---|

分子量 |

150.17 g/mol |

IUPAC名 |

7-methyl-2,3-dihydro-1-benzofuran-5-ol |

InChI |

InChI=1S/C9H10O2/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,10H,2-3H2,1H3 |

InChIキー |

HJBHHNMKQQPLFC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=C1OCC2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydrobenzofuran-5-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

化学反応の分析

Types of Reactions

7-Methyl-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the benzofuran ring .

科学的研究の応用

7-Methyl-2,3-dihydrobenzofuran-5-ol has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies to understand its biological activities and potential therapeutic effects.

Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer and microbial infections

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of 7-Methyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The compound may also exhibit antimicrobial activity by disrupting the cell membrane of bacteria or inhibiting essential enzymes .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Substituent Effects

The position and type of substituents significantly influence the compound’s reactivity and biological activity. Key comparisons include:

2.3-Dihydrobenzofuran-7-ol

- Structure : Hydroxyl group at position 7; lacks the methyl group.

- Differences : The hydroxyl at position 7 reduces lipophilicity compared to 7-methyl substitution. This compound exhibits higher reactivity in electrophilic aromatic substitution due to the activating hydroxyl group .

- Biological Impact : Demonstrates distinct antimicrobial activity but lower metabolic stability than 7-methyl derivatives .

5-Methoxy-2,3-dihydro-1-benzofuran-7-ol

- Structure : Methoxy group at position 5; hydroxyl at position 7.

- Differences : The methoxy group at position 5 enhances electron density on the ring, altering redox properties. This compound shows stronger anti-cancer activity (IC₅₀ = 12 µM in HepG2 cells) compared to the hydroxylated analog, likely due to improved membrane permeability .

5-Nitro-2,3-dihydrobenzofuran-7-ol

- Structure : Nitro group at position 5; hydroxyl at position 7.

- Differences : The nitro group’s electron-withdrawing nature reduces ring electron density, increasing susceptibility to nucleophilic attack. This compound exhibits potent antibacterial activity (MIC = 4 µg/mL against S. aureus) but higher toxicity compared to methyl-substituted analogs .

Functional Group Variations

(2-Methyl-2,3-dihydrobenzofuran-5-yl)-methanol

- Structure: Methyl at position 2; methanol group at position 5.

- Differences: The methanol group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (logP = 1.2 vs. 2.1 for 7-methyl-5-ol). However, the methyl at position 2 sterically hinders interactions with planar biological targets, reducing anticancer efficacy .

4-Chloro-2,3-dihydrobenzofuran-5-ol

- Structure : Chloro group at position 4; hydroxyl at position 5.

- Differences : The chloro substituent increases molecular weight and lipophilicity (logP = 2.8), improving blood-brain barrier penetration. This compound shows neuroprotective effects in vitro (70% reduction in ROS at 10 µM) but lacks the methyl group’s metabolic stability .

Structural Isomers and Ring Modifications

1,3-Dihydroisobenzofuran-5-ol

- Structure : Isobenzofuran core (furan fused to benzene in a different orientation).

- Differences : Altered ring fusion changes dipole moments and π-π stacking interactions. This compound exhibits weaker binding to cytochrome P450 enzymes (Kd = 8.2 µM) compared to benzofuran analogs .

Data Tables: Key Comparisons

Table 2. Physicochemical Properties

| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| 7-Methyl-2,3-dihydrobenzofuran-5-ol | 2.1 | 1.8 | 164.20 |

| (2-Methyl-2,3-dihydrobenzofuran-5-yl)-methanol | 1.2 | 4.5 | 166.17 |

| 4-Chloro-2,3-dihydrobenzofuran-5-ol | 2.8 | 0.9 | 170.59 |

| 5-Nitro-2,3-dihydrobenzofuran-7-ol | 1.9 | 0.7 | 195.15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。